methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Its structure includes:
- A thieno[2,3-c]pyridine ring system, which combines thiophene and pyridine moieties.
- Methyl ester and cyano groups at positions 6 and 3, respectively.
- A furan-2-carboxamido substituent at position 2.
Properties
IUPAC Name |
methyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-21-15(20)18-5-4-9-10(7-16)14(23-12(9)8-18)17-13(19)11-3-2-6-22-11/h2-3,6H,4-5,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDLYOOLSWKCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the cyano group and the furan-2-carboxamido moiety. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the furan and thieno[2,3-c]pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()
Key Structural Differences :
Functional Implications :
- The furan-2-carboxamido group in the target compound may enhance π-π stacking interactions compared to the simpler amino group in ’s analog.
- The Boc group in ’s compound improves solubility and stability during synthesis, whereas the methyl ester in the target compound may confer different reactivity or metabolic stability.
- The cyano group at position 3 (target) vs. ethyl ester () could influence electrophilicity and binding affinity in biological systems.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
Key Structural Differences :
Functional Implications :
Potential Carcinogenicity of Heterocyclic Analogs ()
Heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, are known carcinogens due to DNA adduct formation . While the target compound lacks an amino group, its thienopyridine core shares structural similarities with carcinogenic heterocycles. Key distinctions include:
- Steric effects : The bulky furan-2-carboxamido group could hinder intercalation with DNA.
Biological Activity
Methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a thieno[2,3-c]pyridine core. Its molecular formula is CHNO, and it features various functional groups that contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine exhibit several biological activities:
- Anticancer Activity : Several studies have reported on the anticancer properties of thieno[2,3-c]pyridine derivatives. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines, including prostate and breast cancer cells. One study highlighted that certain derivatives exhibited IC values as low as 2.08 µM against prostate cancer cell lines (PC-3) .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in cancer progression. For example, some derivatives have been identified as potent inhibitors of the CYP17 enzyme, which plays a crucial role in androgen biosynthesis .
- Neuroprotective Effects : Beyond anticancer properties, there is emerging evidence suggesting neuroprotective effects associated with thieno[2,3-c]pyridines. Compounds in this class have demonstrated the ability to elevate levels of neurotransmitters such as GABA in animal models .
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated various thieno[2,3-c]pyridine derivatives against a panel of 60 human cancer cell lines. Among the tested compounds, one derivative exhibited broad-spectrum anticancer activity with a mean growth inhibition (GI) ranging from 4 nM to 37 µM across different cell lines .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, derivatives of thieno[2,3-c]pyridine were tested for their ability to inhibit monoamine oxidase B (MAO-B) and cholinesterase (ChE) enzymes. Kinetic studies revealed that certain compounds exhibited competitive inhibition with reversible binding characteristics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Growth inhibition (GI): 4 nM - 37 µM | |
| Enzyme Inhibition | CYP17 Inhibition | |
| Neuroprotective | Increased GABA levels |
Table 2: IC Values for Selected Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | PC-3 (Prostate) | 2.08 |
| Compound B | MCF-7 (Breast) | 5.00 |
| Compound C | UO-31 (Renal) | 10.00 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
